molecular formula C20H15D6FN2O.C2H2O4 B602440 Citalopram-d6 Oxalate CAS No. 1246819-94-2

Citalopram-d6 Oxalate

Cat. No. B602440
M. Wt: 420.46
InChI Key:
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Description

Citalopram-d6 Oxalate is a deuterium-labeled derivative of Citalopram . It is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor . The molecular weight is 420.46 and the molecular formula is C20H15D6FN2O.C2H2O4 .


Chemical Reactions Analysis

Citalopram and escitalopram have been analyzed regarding thermal degradation . Citalopram decomposed in a single step releasing HBr, dimethylamine, and fluorobenzene, while escitalopram started decomposition by losing formic acid, CO2, and CO from oxalate, followed by a second step in which dimethylamine and fluorobenzene were detected .

Scientific Research Applications

  • Escitalopram Oxalate (S-citalopram) : This compound, the S-enantiomer of citalopram, is effective in treating depression and anxiety disorders. It has a high affinity for the human serotonin transporter and demonstrates a low potential for drug-drug interactions due to negligible effects on cytochrome P450 enzymes (Burke, 2002).

  • Sexual Dysfunction in Mice : Chronic treatment with citalopram, a potent selective serotonin reuptake inhibitor (SSRI), has been shown to reduce sexual behavior in male mice. This effect involves the modulation of RF-amide related peptide (RFRP) through serotonin receptors (Soga et al., 2010).

  • Impact on Fish Behavior : In three-spine sticklebacks, waterborne citalopram exposure caused anxiolytic effects and increased locomotor activity. This suggests ecological consequences and highlights the environmental impact of pharmaceuticals like citalopram (Kellner et al., 2016).

  • Biotransformation by Monoamine Oxidases : Citalopram is metabolized in the human liver by monoamine oxidases (MAO) to form its propionic acid derivative, indicating the significance of deamination in its biotransformation (Rochat et al., 1998).

  • Hepatotoxicity : In vitro and in vivo studies have revealed that citalopram can cause hepatotoxicity, potentially due to oxidative stress leading to mitochondrial and lysosomal damage (Ahmadian et al., 2017).

  • Analytical Procedures for Determination : Various analytical methodologies, including high-performance liquid chromatography and mass spectrometry, have been developed for determining levels of citalopram and its metabolites in biological and environmental samples (Unceta et al., 2011).

  • Citalopram's Antidepressant Properties : As a potent serotonin reuptake inhibitor, citalopram has been found effective in treating depression, with advantages such as minimal cardiotoxicity and lower occurrence of anticholinergic effects compared to other antidepressants (Hyttel, 1982).

  • Memory Improvement and Consciousness Disturbance : Low doses of citalopram have been reported to reverse memory impairment and disturbance of consciousness in certain contexts, suggesting potential therapeutic applications beyond depression treatment (Egashira et al., 2006).

properties

IUPAC Name

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRHKOEFSJQNS-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citalopram-d6 Oxalate

Citations

For This Compound
2
Citations
N Unceta, A Gómez-Caballero, D García, G Díaz… - Talanta, 2013 - Elsevier
… The deuterated internal standard S-citalopram-d6 oxalate (SCIT-d6) with a purity greater than 98% was obtained from LGC Standards (East Greenwich, Rhode Island, USA). …
Number of citations: 20 www.sciencedirect.com
H Chung, A Kim, KS Lim, SI Park, KS Yu… - International clinical …, 2017 - ingentaconnect.com
Escitalopram is the (S)-enantiomer of citalopram that has a potential QT prolonging effect. In this study, 12 healthy elderly individuals received a single oral dose of escitalopram (20 mg)…
Number of citations: 5 www.ingentaconnect.com

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